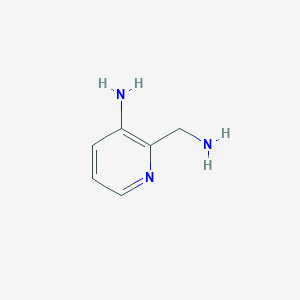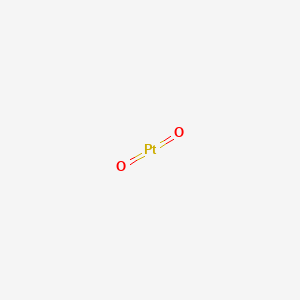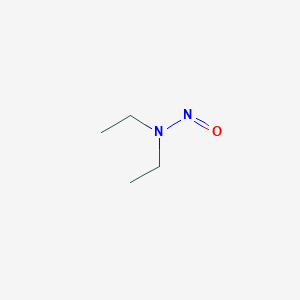![molecular formula C20H14O B121287 9,10-二氢苯并[a]芘-7(8h)-酮 CAS No. 3331-46-2](/img/structure/B121287.png)
9,10-二氢苯并[a]芘-7(8h)-酮
描述
9,10-Dihydrobenzo[a]pyren-7(8h)-one is a ketone polycyclic aromatic hydrocarbon (PAH) that binds to the zebrafish sex hormone binding globulin (zfSHBG) in the micromolar range, posing health risks to humans and other vertebrates .
Synthesis Analysis
The synthesis of 9,10-Dihydrobenzo[a]pyren-7(8h)-one involves the use of 1-Pyrenebutyric Acid .Molecular Structure Analysis
The molecular formula of 9,10-Dihydrobenzo[a]pyren-7(8h)-one is C20H14O. It has an average mass of 270.325 Da and a monoisotopic mass of 270.104462 Da . The molecular geometries, vibrational and UV–vis spectra of this compound have been investigated using density functional theory (DFT-B3LYP), with the triple-ζ 6–311 + G(d,p) and Dunning’s cc-pVTZ basis sets .Chemical Reactions Analysis
While specific chemical reactions involving 9,10-Dihydrobenzo[a]pyren-7(8h)-one are not detailed in the search results, it’s worth noting that this compound is a precursor to benzo[a]pyrene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,10-Dihydrobenzo[a]pyren-7(8h)-one include a density of 1.3±0.1 g/cm3, a boiling point of 492.0±15.0 °C at 760 mmHg, and a flash point of 220.6±15.3 °C .科学研究应用
Organic Electronics
In the field of organic electronics, 9,10-Dihydrobenzo[a]pyren-7(8h)-one is explored for its potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its electronic properties make it a candidate for developing more efficient and stable organic electronic devices .
Mutagenicity Testing
The compound is used in mutagenicity testing to evaluate the mutagenic potential of substances. Its ability to form electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolites that bind covalently to DNA is a key aspect of these studies .
安全和危害
作用机制
Target of Action
It is known to be a precursor to benzo[a]pyrene derivatives .
Mode of Action
It is known to be involved in the synthesis of benzo[a]pyrene derivatives
Biochemical Pathways
It is known to be involved in the synthesis of benzo[a]pyrene derivatives , which are potent carcinogens and can affect multiple biochemical pathways.
Result of Action
Its derivative, benzo[a]pyrene, is a potent carcinogen and can cause genotoxic effects .
属性
IUPAC Name |
9,10-dihydro-8H-benzo[a]pyren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDHFJPKNZUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049271 | |
| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydrobenzo[a]pyren-7(8h)-one | |
CAS RN |
3331-46-2 | |
| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydrobenzo(a)pyren-7(8H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3331-46-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydrobenzo[a]pyren-7(8H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDROBENZO(A)PYREN-7(8H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z04YQ9CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9,10-Dihydrobenzo[a]pyren-7(8H)-one, often referred to as benzo[a]pyrene-7,8-quinone (BPQ), contribute to the genotoxicity of benzo[a]pyrene?
A1: B[a]P itself is not directly genotoxic but requires metabolic activation. One pathway involves its conversion to BPQ by enzymes like aldo-keto-reductases (AKRs) []. BPQ, a reactive Michael acceptor, can then directly alkylate DNA bases []. This covalent modification can disrupt DNA replication and repair, potentially leading to mutations and contributing to B[a]P's carcinogenicity.
Q2: What types of DNA adducts does BPQ form, and how have these been characterized?
A2: Research shows that BPQ reacts with DNA nucleosides, forming both stable and unstable (depurinating) adducts []. A study identifying novel stable adducts formed between BPQ and deoxyguanosine (dG) or deoxyadenosine (dA) under physiological pH conditions highlights the complex reactivity of this molecule []. These adducts were meticulously characterized using various spectroscopic techniques, including UV, electrospray mass spectrometry, and NMR (1H, 13C, COSY, NOE, ROESY, HMQC, HSQC, and HMBC) []. Understanding the structure of these adducts is crucial for comprehending the mutations they might induce.
Q3: How does the chemical structure of 9,10-Dihydrobenzo[a]pyren-7(8H)-one relate to its reactivity?
A3: The structure of 9,10-Dihydrobenzo[a]pyren-7(8H)-one contains a quinone moiety, which is an electrophilic center. This makes the molecule susceptible to nucleophilic attack by electron-rich groups in DNA bases like nitrogen atoms. The specific position of attack on the quinone and subsequent rearrangements dictate the final structure of the adduct formed [].
Q4: What are the implications of the ultrasensitive enzyme immunoassay developed for benzo[a]pyrene in environmental samples []?
A4: The development of highly sensitive detection methods for B[a]P, like the enzyme immunoassay described in [], allows for the quantification of this pollutant at trace levels in various environmental matrices, including water. This is critical for monitoring B[a]P levels in drinking water sources and assessing potential human exposure. Understanding the levels of B[a]P in the environment provides crucial information for risk assessment and the implementation of public health measures.
Q5: How can we study the potential long-term health effects of exposure to 9,10-Dihydrobenzo[a]pyren-7(8H)-one and similar compounds?
A5: While direct studies on the long-term effects of this specific compound might be limited, research often focuses on the parent compound, B[a]P. Animal models, particularly rodent models, are frequently used to investigate the carcinogenic potential of B[a]P and its link to various cancers []. These studies help elucidate the mechanisms of B[a]P-induced carcinogenesis, including the role of its metabolites like BPQ. Additionally, epidemiological studies examining populations exposed to high levels of B[a]P can provide valuable insights into long-term health consequences in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
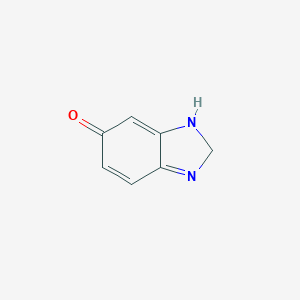
![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

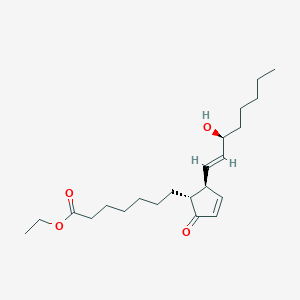

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
